molecular formula C10H15NO B144066 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile CAS No. 145106-79-2

3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile

Cat. No.: B144066
CAS No.: 145106-79-2
M. Wt: 165.23 g/mol
InChI Key: SHXGHJVCCYQKMQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile involves several steps. One common synthetic route starts with the precursor 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde. This compound undergoes oxidation in the presence of meta-chloroperoxybenzoic acid (m-CPBA) to form the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and substitution reagents like thionyl chloride (SOCl2). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can modulate enzyme activity and influence cellular processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile can be compared with similar compounds such as:

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A precursor in its synthesis.

    4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde: Another structurally related compound with different functional groups.

The uniqueness of this compound lies in its specific combination of hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

3-hydroxy-2,6,6-trimethylcyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-8(6-11)10(2,3)5-4-9(7)12/h9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXGHJVCCYQKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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